![molecular formula C16H23Cl2N3O2 B1680515 4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride CAS No. 109872-41-5](/img/structure/B1680515.png)
4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride
Overview
Description
The compound “4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride” is a chemical substance with the molecular formula C16H22ClN3O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic nonane ring attached to a benzamide group. The benzamide group is substituted with an amino group at the 4-position, a chloro group at the 5-position, and a methoxy group at the 2-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.82 g/mol. It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds. Its exact mass and monoisotopic mass are both 323.1400546 g/mol. It has a topological polar surface area of 67.6 Ų .Scientific Research Applications
Prokinetic Agent and Antiemetic
Renzapride hydrochloride acts as a full 5-HT4 agonist and partial 5-HT3 antagonist . It also functions as a 5-HT2B antagonist and has some affinity for the 5-HT2A and 5-HT2C receptors . This makes it a prokinetic agent and antiemetic .
Management of Gastrointestinal (GI) Motility
Renzapride hydrochloride is being developed for the management of gastrointestinal (GI) motility in a number of rare diseases, including systemic scleroderma and cystic fibrosis . Both of these conditions are associated with chronic GI motility problems and currently have no approved therapies .
Treatment of Constipation-Predominant Irritable Bowel Syndrome (IBS-C)
Renzapride hydrochloride has been assessed in Phase II clinical trials with a total of 578 patients with constipation-predominant irritable bowel syndrome (IBS-C) . The treatment groups reported better relief of their overall symptoms, namely abdominal pain and discomfort, increase in the number of pain-free days, improved stool frequency, consistency, and ease of passage of bowel movements .
Treatment of Diabetic Gastroparesis
In nine diabetic patients with autonomic neuropathy, renzapride reduced the mean lag phase of gastric emptying by 20–26 min at all doses .
Cancer Cachexia Syndrome Management
Renzapride hydrochloride has been found to improve chronic nausea and early satiety associated with cancer cachexia syndrome .
Improved Stability and Drying
The provision of renzapride as the Form II renzapride hydrochloride hydrate provides a number of advantageous properties over those observed for amorphous renzapride hydrochloride hydrate. These include improved stability to atmospheric water or moisture, improved filtering, and improved drying .
Mechanism of Action
Target of Action
Renzapride hydrochloride primarily targets the serotonin receptors, specifically the 5-HT4 and 5-HT3 receptors . It acts as a full agonist on the 5-HT4 receptor and a partial antagonist on the 5-HT3 receptor . It also has some affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors .
Mode of Action
Renzapride hydrochloride’s mode of action is based on its interaction with these serotonin receptors. As a full 5-HT4 receptor agonist , it stimulates the receptor, enhancing its activity . On the other hand, as a partial 5-HT3 receptor antagonist , it binds to the receptor and partially blocks its activity .
Biochemical Pathways
Its action on the serotonin receptors suggests that it influences theserotonergic pathways in the gastrointestinal tract .
Result of Action
Renzapride hydrochloride’s action on the serotonin receptors leads to several molecular and cellular effects. It has been shown to enhance stomach emptying in normal subjects, with doses of 2 and 5 mg decreasing the volume of gastric contents aspirated 80 min after a test meal by 21 and 37% respectively . It also reduces the oro-caecal transit time in a dose-related manner .
Action Environment
properties
IUPAC Name |
4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYONTPMGUQWRKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911383 | |
Record name | 4-Amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40911383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide,hydrochloride | |
CAS RN |
109872-41-5 | |
Record name | 4-Amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40911383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.